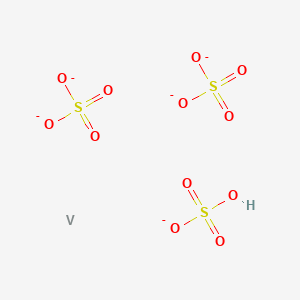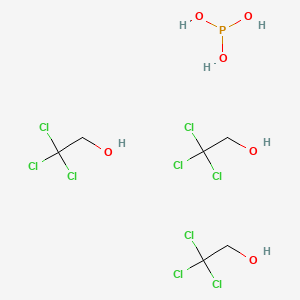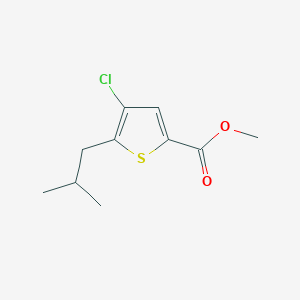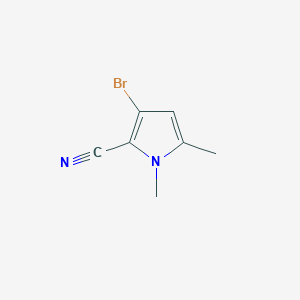![molecular formula C12H16O3S B12064441 Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)
Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]- is an organic compound with a unique structure that includes a propanoic acid backbone and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]- typically involves the reaction of 4-hydroxy-2,3,5-trimethylthiophenol with a propanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]propanoic acid ketone or aldehyde derivatives.
Reduction: Formation of 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]propanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.
3-(3,4-Dimethoxyphenyl)propionic acid: Used in the synthesis of pharmaceuticals.
3-(4-Hydroxyphenyl)propionic acid: Studied for its anti-inflammatory effects.
Uniqueness
Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]- is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H16O3S |
|---|---|
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
3-(4-hydroxy-2,3,5-trimethylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H16O3S/c1-7-6-10(16-5-4-11(13)14)8(2)9(3)12(7)15/h6,15H,4-5H2,1-3H3,(H,13,14) |
Clave InChI |
YTXZUHBIBRNTTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1O)C)C)SCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid](/img/structure/B12064391.png)
![2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)




![(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu](/img/structure/B12064438.png)






![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)
